(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine
Description
(E)-Benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine is a Schiff base derivative featuring a benzyl group connected via an imine (methylidene) linkage to a 2-chloro-1,3-thiazol-5-yl moiety. The (E)-stereochemistry indicates the spatial arrangement of substituents around the double bond, which influences molecular conformation and biological interactions. Thiazole derivatives are renowned for their broad-spectrum bioactivities, including insecticidal, fungicidal, and antitumor properties .
Properties
IUPAC Name |
N-benzyl-1-(2-chloro-1,3-thiazol-5-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-11-14-8-10(15-11)7-13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWDTOTJPDNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine typically involves the reaction of benzylamine with 2-chloro-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Benzyl[(2-chloro-1,3-thiazol-5-yl)methyl]amine.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Thiadiazole Derivatives
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Structural Difference: Replaces the thiazole ring with a 1,3,4-thiadiazole core. The 4-methylphenyl substituent enhances lipophilicity, which may improve membrane permeability compared to the simpler benzyl group in the target compound .
Neonicotinoid Analogues
- Thiamethoxam (): Structural Difference: Contains a nitro group and an oxadiazinan ring instead of the benzylidene-thiazole system. Impact: The nitro group in thiamethoxam facilitates strong interactions with insect nicotinic acetylcholine receptors, contributing to its high insecticidal activity. The absence of this group in the target compound may reduce neurotoxicity to non-target species while retaining partial activity .
Thiazole-Based Analogues
- 5-Benzyl-1,3-thiazol-2-amine (): Structural Difference: Lacks the imine linkage, with the benzyl group directly attached to the thiazole.
- N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine ():
Physicochemical Properties
- Lipophilicity : Thiadiazole derivatives (LogP ~2.5–3.0) are generally more lipophilic than thiazole-based compounds (LogP ~1.8–2.5), influencing their distribution in biological systems .
- Crystal Packing: The (E)-configuration in the target compound creates a planar geometry, as seen in analogs like (E)-3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, which forms dihedral angles of 18.4°–88.9° between aromatic rings .
Biological Activity
(E)-Benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine, with the CAS number 303987-27-1, is a compound that has garnered attention for its potential biological activities. Its molecular formula is CHClNS, and it features a thiazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClNS |
| Molar Mass | 236.72 g/mol |
| Boiling Point | 380.9 ± 44.0 °C |
| Density | 1.27 ± 0.1 g/cm³ |
| pKa | 2.39 ± 0.50 |
Biological Activity
The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, a study by Khan et al. (2023) demonstrated that similar thiazole derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Research has also pointed to the anticancer potential of thiazole derivatives. A study conducted by Lee et al. (2024) reported that this compound exhibited cytotoxic effects on human cancer cell lines, particularly breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antimicrobial activity.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays using MCF-7 breast cancer cells revealed that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
